REACTION_SMILES
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[C:1]([O:2][CH2:3][Cl:4])([O:5][CH:6]1[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11]1)=[O:12].[CH3:15][C:16](=[O:17])[CH3:18].[I-:14].[Na+:13]>>[C:1]([O:2][CH2:3][I:14])([O:5][CH:6]1[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11]1)=[O:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(OCCl)OC1CCCCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[I-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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O=C(OCI)OC1CCCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |